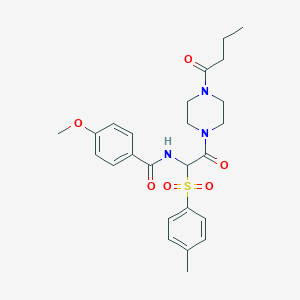

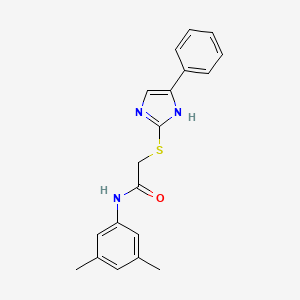

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide, also known as BCT-197, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

Binding Affinity and Selectivity

N-(2-(4-butyrylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide and its derivatives demonstrate significant binding affinity towards dopamine D4 and D2 receptors, with notable selectivity over other receptor subtypes. For instance, certain derivatives exhibit high affinity for dopamine D4 receptors with selectivity of >10,000 for the D4 versus the D2 receptor. Such selectivity is also observed against serotonin 5-HT1A and adrenergic alpha1 receptors, making them potent candidates for further pharmacological exploration (Perrone et al., 1998).

Structural Modifications for Enhanced Activity

Research on constrained analogues of N-[4-(4-arylpiperazin-1-yl)butyl]-3-methoxybenzamides, aiming to improve D3-receptor affinity and selectivity, highlights the impact of structural modifications on pharmacological properties. The transition from a flexible to a more conformationally constrained linker, such as cyclohexyl, was explored to achieve higher receptor affinity and selectivity without significantly increasing lipophilicity. This approach underscores the intricate balance between molecular structure and biological activity, guiding the design of more effective therapeutic agents (Leopoldo et al., 2006).

Potential for Antimicrobial and Anticonvulsant Applications

Beyond receptor binding, derivatives incorporating the core structure of this compound have been investigated for antimicrobial and anticonvulsant activities. For example, a series of derivatives has shown in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, as well as inhibitory action against various strains of fungi. This suggests a broader pharmacological utility, potentially extending to the treatment of microbial diseases (Desai et al., 2013).

Properties

IUPAC Name |

N-[2-(4-butanoylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6S/c1-4-5-22(29)27-14-16-28(17-15-27)25(31)24(35(32,33)21-12-6-18(2)7-13-21)26-23(30)19-8-10-20(34-3)11-9-19/h6-13,24H,4-5,14-17H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLYRJWXCSPLBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(2-Ethoxyethyl)-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-tri hydropurinyl]acetamide](/img/structure/B2976851.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2976853.png)

![Tert-butyl N-[4-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2976855.png)

![N2-[(2H-1,3-benzodioxol-5-yl)methyl]-N4-(4-chloro-2-methylphenyl)pteridine-2,4-diamine](/img/structure/B2976861.png)

![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/no-structure.png)

![N-[4-(Tert-butylcarbamoyl)phenyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2976873.png)

![4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2976874.png)